

TES-1025: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TES-1025

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An Objective Guide for Researchers and Drug Development Professionals

TES-1025, a potent and selective inhibitor of human α -amino- β -carboxymuconate- ϵ -semialdehyde decarboxylase (ACMSD), has emerged as a promising therapeutic candidate for a range of metabolic and age-related diseases.^{[1][2]} Its mechanism of action centers on the inhibition of ACMSD, a key enzyme in the kynurenine pathway, thereby redirecting tryptophan metabolism towards the de novo synthesis of nicotinamide adenine dinucleotide (NAD⁺).^{[1][3]} This guide provides a comprehensive comparison of the in vitro and in vivo effects of **TES-1025**, supported by experimental data, to aid researchers in evaluating its therapeutic potential.

In Vitro versus In Vivo Performance: A Data-Driven Comparison

The following tables summarize the key quantitative data from in vitro and in vivo studies of **TES-1025**, highlighting its efficacy in modulating NAD⁺ levels and its therapeutic effects in preclinical models.

Table 1: In Vitro Efficacy of TES-1025

Parameter	Cell Type	Concentration	Result
ACMSD Inhibition	Recombinant human ACMSD	IC50: 13 nM	Potent enzymatic inhibition
Ki: 0.85 ± 0.22 nM	Competitive binding		
NAD+ Enhancement	Mouse Primary Hepatocytes	1 µM	~1.5-fold increase
Human HK-2 Kidney Cells	100 µM	Significant increase	
Cellular Function	Human HK-2 Kidney Cells	100 µM	Increased ATP content
Human HK-2 Kidney Cells	100 µM	Attenuation of cisplatin-induced apoptosis	

Table 2: In Vivo Efficacy of TES-1025 in Mice

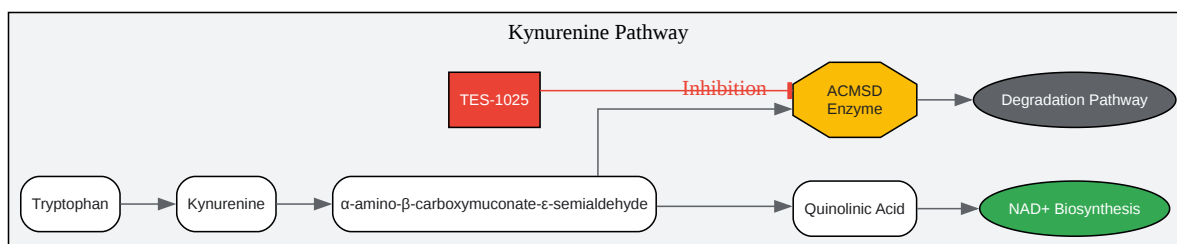
Parameter	Tissue/Model	Dosage	Result
NAD+ Enhancement	Liver	15 mg/kg/day (10 days)	~1.5-fold increase
Kidney	15 mg/kg/day (10 days)	~1.7-fold increase	Attenuation of hepatic steatosis
Brain	15 mg/kg/day (10 days)	~1.3-fold increase	
NAFLD Model	Liver	15 mg/kg/day	
Plasma	15 mg/kg/day	Reduction in ALT and AST levels	Normalization of creatinine, BUN, and KIM1 levels
AKI Model (Cisplatin-induced)	Plasma	15 mg/kg/day	
Kidney	15 mg/kg/day	Preservation of Glomerular Filtration Rate (GFR)	
Kidney	15 mg/kg/day	Less pronounced drop in NAD+ levels	Protection from structural and functional renal damage
Kidney	15 mg/kg/day	Reduced cumulative histopathological score	
AKI Model (Ischemia-Reperfusion)	Kidney	15 mg/kg/day	
Kidney	15 mg/kg/day	Higher NAD+ levels detected	

Table 3: In Vivo Pharmacokinetics of TES-1025 in Mice

Route	Dose	Cmax	t1/2	AUC0-8h (Liver)	AUC0-8h (Kidney)
Intravenous (IV)	0.5 mg/kg	-	~5.33 h	-	-
Oral (PO)	5 mg/kg	2570 ng/mL	-	19,200 hng/mL	36,600 hng/mL

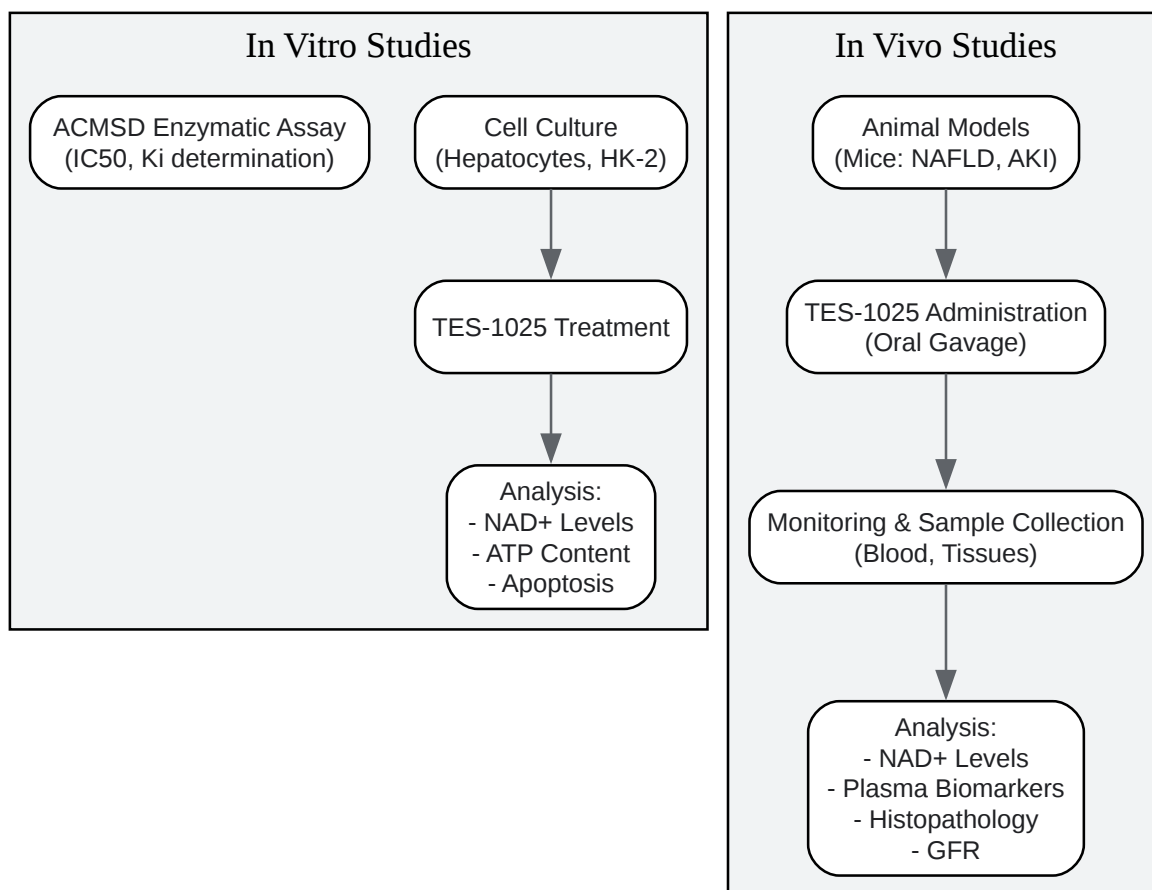
Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated.



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Caption: Mechanism of **TES-1025** action in the kynurenine pathway.



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Caption: Overview of in vitro and in vivo experimental workflows.

Detailed Experimental Protocols

In Vitro ACMSD Inhibition Assay

- **Enzyme and Substrate:** Recombinant human ACMSD was used. The substrate, α -amino- β -carboxymuconate- ϵ -semialdehyde (ACMS), was generated in situ from 3-hydroxyanthranilic acid using 3-hydroxyanthranilate 3,4-dioxygenase.
- **Assay Principle:** The assay measures the decrease in absorbance at 360 nm, which corresponds to the enzymatic conversion of ACMS by ACMSD.
- **Procedure:**

- A pre-assay mixture containing 3-hydroxyanthranilic acid and 3-hydroxyanthranilate 3,4-dioxygenase was incubated to generate ACMS.
- Once the ACMS formation was complete, ACMSD and varying concentrations of **TES-1025** were added to the mixture.
- The initial rate of absorbance decrease at 360 nm was measured.
- The IC₅₀ value was determined by plotting the inhibitor concentration against the percentage of enzyme inhibition.
- For K_i determination, the assay was performed with varying concentrations of both the substrate and **TES-1025**.

In Vitro Cellular Assays

- Cell Lines: Mouse primary hepatocytes and human kidney proximal tubule epithelial cells (HK-2) were used.
- Treatment: Cells were treated with **TES-1025** (e.g., 1 μ M for hepatocytes, 100 μ M for HK-2 cells) for a specified duration (e.g., 24 hours).
- NAD⁺ Measurement:
 - Cells were harvested and lysed.
 - NAD⁺ levels in the cell lysates were quantified using a commercially available NAD/NADH assay kit, typically based on a lactate dehydrogenase cycling reaction.
- ATP Measurement: Cellular ATP levels were measured using a commercial ATP assay kit, which relies on the luciferin-luciferase reaction.
- Apoptosis Assay: Apoptosis was induced using cisplatin. The anti-apoptotic effect of **TES-1025** was assessed by measuring caspase-3/7 activity using a luminescent assay.

In Vivo Animal Studies

- Animal Models:

- NAFLD Model: Male C57BL/6J mice were fed a methionine- and choline-deficient (MCD) diet to induce non-alcoholic fatty liver disease.
- AKI Model (Cisplatin-induced): Acute kidney injury was induced in male C57BL/6J mice by a single intraperitoneal injection of cisplatin.
- AKI Model (Ischemia-Reperfusion): Renal ischemia was induced by clamping the renal pedicles for a defined period, followed by reperfusion.
- Drug Administration: **TES-1025** was administered to the animals via oral gavage, typically at a dose of 15 mg/kg body weight per day.
- Sample Collection and Analysis:
 - Blood: Blood samples were collected to measure plasma levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), creatinine, and kidney injury molecule-1 (KIM-1) using standard biochemical assays.
 - Tissues (Liver, Kidney, Brain): Tissues were harvested for NAD⁺ measurement (as described in the in vitro protocol) and histological analysis.
 - Histopathology: Tissues were fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for morphological evaluation. A scoring system was used to quantify the degree of tissue damage (e.g., steatosis, inflammation, necrosis).
 - Glomerular Filtration Rate (GFR): GFR was measured to assess renal function.

Conclusion

The experimental data presented in this guide demonstrate that **TES-1025** is a potent inhibitor of ACMSD with significant effects both in vitro and in vivo. In cellular systems, it effectively increases NAD⁺ levels and shows protective effects against cellular stress. These findings translate to robust in vivo efficacy in preclinical models of NAFLD and AKI, where **TES-1025** administration leads to increased tissue NAD⁺ levels, improved biochemical markers of organ function, and reduced histopathological damage. The favorable pharmacokinetic profile of **TES-1025** further supports its potential as a therapeutic agent. This comparative guide provides a

solid foundation for researchers to design further studies and explore the full therapeutic utility of **TES-1025**.

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- To cite this document: BenchChem. [TES-1025: A Comparative Analysis of In Vitro and In Vivo Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611293#comparing-in-vitro-and-in-vivo-effects-of-tes-1025]

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